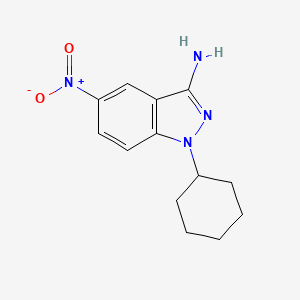

1-Cyclohexyl-5-nitro-1H-indazol-3-amine

Description

Significance of Indazole Scaffolds in Advanced Chemical Research

Indazole scaffolds are of paramount significance in advanced chemical research, primarily due to their prevalence in a wide array of biologically active compounds. nih.gov The rigid, planar structure of the indazole nucleus provides a foundation for the development of molecules with specific three-dimensional orientations, which is crucial for their interaction with biological targets. nih.gov Furthermore, the presence of two nitrogen atoms in the pyrazole (B372694) ring allows for diverse substitution patterns, enabling the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Overview of Substituted Indazoles in Academic Inquiry

Substituted indazoles are a major focus of academic inquiry, with researchers exploring the impact of various functional groups on the chemical reactivity and biological activity of the indazole core. nih.gov The substitution pattern on both the benzene (B151609) and pyrazole rings can dramatically influence the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, affecting its reactivity in chemical transformations. nih.gov Academic research has extensively documented the synthesis and characterization of a vast library of substituted indazoles, contributing to a deeper understanding of their structure-activity relationships. nih.govnih.gov

Contextualization of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine within Indazole Chemistry Research

This compound is a specific example of a substituted indazole that embodies several key features of interest in contemporary chemical research. Its structure comprises the core 1H-indazole scaffold, substituted at three key positions: a cyclohexyl group at the N1 position, a nitro group at the C5 position, and an amine group at the C3 position.

The N1-cyclohexyl group introduces a bulky, lipophilic substituent, which can influence the molecule's solubility and its ability to cross biological membranes. The 5-nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the indazole ring system. nih.gov The presence of a 3-amine group provides a site for further functionalization and potential hydrogen bonding interactions. nih.gov

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1133430-68-8 |

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 260.29 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

1-cyclohexyl-5-nitroindazol-3-amine |

InChI |

InChI=1S/C13H16N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15) |

InChI Key |

FXROLUQEMIFFHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Cyclohexyl 5 Nitro 1h Indazol 3 Amine and Analogous Derivatives

Regioselective Synthesis of 1-Substituted Indazoles

The introduction of substituents at the N1 position of the indazole ring is a critical step that is often complicated by the formation of the corresponding N2-substituted isomer. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions and the electronic and steric properties of the indazole substrate. nih.govbeilstein-journals.org

Alkylation Approaches for N1-Cyclohexyl Moiety Introduction

Direct N-alkylation of the 1H-indazole core is a common strategy for introducing substituents on the nitrogen atoms. However, these reactions typically yield a mixture of N1 and N2 alkylated products. beilstein-journals.org Achieving high selectivity for the N1 position, required for the target compound, relies on carefully optimized conditions that favor the thermodynamically more stable 1H-indazole tautomer. nih.govbeilstein-journals.org

Research has shown that the combination of a strong base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (B95107) (THF) provides a robust system for achieving high N1-regioselectivity in the alkylation of indazoles. beilstein-journals.orgnih.govbeilstein-journals.org This method has been shown to be effective for a variety of alkylating agents, including primary and secondary alkyl halides. nih.govbeilstein-journals.org The N1-substituted products are often favored under conditions of thermodynamic control, which can be facilitated through an equilibration process. nih.govbeilstein-journals.org A recently developed methodology, suitable for large-scale manufacturing, further refines this approach to yield N1-alkyl indazoles with high selectivity and practicality. nih.govrsc.org

| Base | Solvent | Typical Alkylating Agent | Predominant Isomer | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | N1 | Thermodynamic | beilstein-journals.orgnih.govbeilstein-journals.org |

| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | β-Halo Ester | N1 | Thermodynamic (Equilibration) | nih.govbeilstein-journals.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Alkyl Halide | N1 (Moderate Selectivity) | Mixed | beilstein-journals.org |

| - (Mitsunobu Conditions) | Various | Alcohol | N2 | Kinetic | nih.govbeilstein-journals.org |

Strategies for 1,3-Disubstitution Control (e.g., N1-Cyclohexyl and C3-Amine)

The synthesis of a 1,3-disubstituted indazole like 1-Cyclohexyl-5-nitro-1H-indazol-3-amine can be approached in two primary ways:

Alkylation of a Pre-formed 3-Aminoindazole : This strategy begins with the synthesis of the 3-amino-5-nitro-1H-indazole core, which is then subjected to N-alkylation to introduce the cyclohexyl group at the N1 position. The key challenge in this route is controlling the regioselectivity of the alkylation step, as the C3-amino group can influence the reactivity of the N1 and N2 positions.

Functionalization of a Pre-formed 1-Cyclohexylindazole : This alternative route involves the initial N1-alkylation of 5-nitro-1H-indazole to form 1-cyclohexyl-5-nitro-1H-indazole, followed by the introduction of the amino group at the C3 position.

Studies focused on the synthesis of 1,3-disubstituted indazoles have shown that substituents at the C3 position can significantly influence the outcome of N1-alkylation. nih.gov For instance, the presence of a C3 substituent containing an electron-rich oxygen atom can promote N1-alkylation by chelating with the metal cation of the base (e.g., Na⁺ from NaH), thereby directing the alkylating agent to the N1 position. beilstein-journals.org This directing effect can be exploited to achieve high regioselectivity in the synthesis of complex indazole derivatives.

Challenges in N1/N2 Regioselectivity and Control

The primary challenge in the selective synthesis of 1-substituted indazoles stems from the annular tautomerism of the indazole ring, which exists as an equilibrium between the 1H- and 2H-forms. beilstein-journals.org While the 1H-tautomer is generally considered more thermodynamically stable, both nitrogen atoms can act as nucleophiles, leading to mixtures of N1 and N2 isomers upon alkylation. beilstein-journals.orgnih.govbeilstein-journals.org

Several factors govern the regiochemical outcome of the alkylation reaction:

Substituent Effects : The electronic nature and steric bulk of substituents already present on the indazole ring can dramatically alter the N1/N2 ratio. nih.gov For example, electron-withdrawing groups at the C7 position, such as a nitro group, have been shown to confer excellent N2 regioselectivity. nih.govbeilstein-journals.org Conversely, certain C3-substituents can favor N1-alkylation. nih.gov

Reaction Conditions : The choice of base, solvent, and temperature plays a crucial role. beilstein-journals.orgnih.gov As noted, strong bases like NaH in aprotic solvents like THF tend to favor the thermodynamic N1 product. nih.govbeilstein-journals.org In contrast, Mitsunobu conditions or reactions under acidic catalysis can preferentially yield the N2 isomer. nih.govbeilstein-journals.orgresearchgate.netrsc.org

Kinetic vs. Thermodynamic Control : N2-alkylation is often the kinetically favored pathway, while the more stable N1-isomer is obtained under thermodynamic control, where the initial product mixture can equilibrate to the most stable form. nih.govnih.gov

| Factor | Favors N1-Alkylation (Thermodynamic Product) | Favors N2-Alkylation (Kinetic Product) | Reference |

|---|---|---|---|

| Base/Solvent System | NaH in THF; Cs₂CO₃ in DMF | Mitsunobu Conditions (e.g., DEAD/PPh₃) | nih.govbeilstein-journals.org |

| Reaction Control | Higher temperatures, longer reaction times (equilibration) | Lower temperatures, shorter reaction times | nih.govnih.gov |

| Catalysis | Base-mediated | Acid-catalyzed (e.g., TfOH) | rsc.orgwuxibiology.com |

| Ring Substituents | Certain C3-substituents (e.g., -CO₂Me) | C7-substituents (e.g., -NO₂) | beilstein-journals.orgnih.gov |

Synthesis of the 3-Aminoindazole Core

The formation of the 3-aminoindazole moiety is a foundational step in the synthesis of the target compound and its analogs. Several reliable methods have been developed for its construction.

Cyclocondensation Reactions to Form the 3-Amino-1H-indazole Moiety

A prevalent and efficient method for constructing the 3-amino-1H-indazole core is through the cyclocondensation of an ortho-halobenzonitrile with hydrazine (B178648). organic-chemistry.orgnih.gov This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the halide, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole (B372694) ring.

A specific and high-yielding synthesis of 3-amino-5-nitroindazole involves the reaction of 2-fluoro-5-nitrobenzonitrile (B100134) with hydrazine hydrate (B1144303) in a high-boiling solvent such as n-butanol at elevated temperatures. echemi.com This direct approach provides the desired core structure in good yield. echemi.com Additionally, copper-catalyzed cascade reactions have been developed that couple 2-halobenzonitriles with hydrazine derivatives, offering a versatile route to a wide array of substituted 3-aminoindazoles. organic-chemistry.orgnih.gov Other strategies include the base-mediated reaction of various nitriles with hydrazines and the cyclization of ketimines derived from o-aminobenzonitriles. nih.govrsc.org

Multicomponent Reactions Incorporating 3-Aminoindazole

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.org While the direct application of 3-aminoindazole in documented MCRs is not extensively reported, its structure as a primary aromatic amine makes it a prime candidate for incorporation into well-established MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CC) is a powerful tool for synthesizing α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.gov In a hypothetical Ugi reaction, 3-aminoindazole would serve as the amine component. The reaction would proceed through the initial formation of an imine between an aldehyde and 3-aminoindazole, which then reacts with the isocyanide and a carboxylic acid to yield a complex peptidomimetic structure incorporating the indazole scaffold. organic-chemistry.org The versatility of the Ugi reaction allows for a vast number of potential products by varying the other three components. nih.gov

The Passerini three-component reaction (P-3CR) combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnih.gov Although the classic Passerini reaction does not involve an amine component, variations exist. More relevantly, 3-aminoindazole could be derivatized into an isocyanide, which could then participate in a Passerini reaction, or it could be incorporated via a related Ugi-type reaction where the amine is a key starting material. nih.govorganic-chemistry.org The products of such reactions are valuable in medicinal chemistry for creating diverse compound libraries for drug discovery. wikipedia.org

Table 1: Key Multicomponent Reactions and Potential Role of 3-Aminoindazole

| Reaction Name | Components | Product Type | Potential Role of 3-Aminoindazole |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Amine component organic-chemistry.org |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Precursor to an isocyanide component nih.gov |

Introduction and Modification of the 5-Nitro Group

The 5-nitro group is a critical feature of the target molecule, acting as both an important pharmacophore and a synthetic handle for further modifications, such as reduction to an amine. Its introduction can be achieved either by direct nitration of a pre-formed indazole ring or by using a nitro-substituted precursor in the ring-forming reaction.

The direct nitration of the indazole ring is a fundamental electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity. Nitration of indazole in sulfuric acid below 90% concentration suggests that the reaction occurs on the conjugate acid of the indazole molecule. nih.gov Classical nitration using a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, with 5-nitroindazole (B105863) being a major product alongside 3- and 7-nitroindazoles.

More modern and selective methods have also been developed. For instance, radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) (Fe(NO₃)₃) in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO). While this method is selective for the C3 position, it highlights the use of metal nitrates as effective nitrating agents under milder conditions than mixed acids. wikipedia.org

An alternative and often more regioselective strategy is to construct the indazole ring from precursors that already contain the nitro group at the desired position. This approach avoids the formation of unwanted isomers during a late-stage nitration step.

A common method for forming 3-aminoindazoles involves the cyclization of ortho-halobenzonitriles with hydrazine. nih.govrsc.org Applying this to the synthesis of the 5-nitro analogue, 2-fluoro-5-nitrobenzonitrile or 2-chloro-5-nitrobenzonitrile (B92243) can be treated with hydrazine hydrate. The hydrazine initially displaces the halogen, and subsequent intramolecular cyclization onto the nitrile group affords 5-nitro-1H-indazol-3-amine directly. This method is highly efficient for producing the required 3-amino-5-nitroindazole core. nih.gov

Another established route starts from substituted o-toluidines. For example, 2-methyl-4-nitroaniline (B30703) can be converted to 5-nitro-1H-indazole through a diazotization and cyclization sequence. chemicalbook.com Treatment with sodium nitrite (B80452) in acetic acid effects the transformation into the indazole ring system. chemicalbook.com Similarly, substituted 2-nitrobenzaldehydes can react with hydrazine to form the indazole ring, providing another pathway to nitro-substituted precursors. chemicalbook.com

The nitro group serves as a versatile precursor to an amino group, a common functional group in bioactive molecules. The reduction must be chemoselective to avoid affecting other potentially reducible groups within the molecule. A wide array of reagents has been developed for this purpose.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. nih.gov This method is generally clean and efficient. For instance, a commercially available sulfided platinum catalyst has been used for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, preventing dehalogenation. nih.gov

Transfer hydrogenation, using hydrogen donors like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a metal catalyst, is another effective technique. Specifically, the reduction of 3-iodo-5-nitro-1H-indazole to 3-iodo-1H-indazol-5-amine has been successfully achieved in high yield using iron powder and ammonium chloride in an ethanol/water solvent system. chemicalbook.com This demonstrates a mild and effective method for reducing a nitro group on the indazole scaffold without affecting a halogen substituent. Other systems, such as samarium metal or iron(III) catalysts with silanes, also provide excellent chemoselectivity for nitro group reduction over functionalities like ketones, esters, and nitriles. beilstein-journals.org

Table 2: Selected Methods for Chemoselective Nitro Group Reduction

| Reagent/System | Substrate Example | Key Advantages |

| Fe / NH₄Cl in EtOH/H₂O | 3-Iodo-5-nitro-1H-indazole | High chemoselectivity, mild conditions, tolerates halogens chemicalbook.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | General Aromatic Nitro Compounds | Clean reaction, high yields, common industrial method nih.gov |

| Iron(III) catalyst / Silane | Functionalized Nitroarenes | Tolerates a wide array of functional groups (ketones, esters, etc.) beilstein-journals.org |

| Hydrazine hydrate / Metal catalyst | General Aromatic Nitro Compounds | Effective for transfer hydrogenation, avoids high-pressure H₂ gas |

Integrated Synthetic Pathways for the Target Compound

The synthesis of this compound requires a logical integration of ring formation and substitution reactions. The most efficient pathway involves the initial construction of the 3-amino-5-nitroindazole core followed by selective N-alkylation.

A robust synthetic plan for the target compound is outlined below:

Step 1: Synthesis of 5-nitro-1H-indazol-3-amine. This key intermediate is best prepared via the cyclization of an appropriate precursor. Following established protocols for analogous compounds, 2-fluoro-5-nitrobenzonitrile is reacted with hydrazine hydrate. nih.gov This reaction proceeds readily, often at reflux for a short period, to give 5-bromo-1H-indazol-3-amine in high yield. nih.gov An analogous procedure is expected to efficiently produce the desired 5-nitro-1H-indazol-3-amine.

Step 2: Regioselective N1-Alkylation. The alkylation of the indazole ring presents a challenge of regioselectivity, as the reaction can occur at either the N1 or N2 position. The outcome is influenced by the base, solvent, electrophile, and the electronic and steric nature of substituents on the indazole ring. beilstein-journals.org For the synthesis of the target N1-cyclohexyl derivative, conditions must be optimized to favor this isomer.

Studies on the N-alkylation of various indazoles have shown that using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity. beilstein-journals.org This protocol has been shown to tolerate a variety of alkylating agents, including secondary alkyl electrophiles. beilstein-journals.org Therefore, reacting 5-nitro-1H-indazol-3-amine with a suitable cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl tosylate, in the presence of NaH in THF is the proposed optimal method. The reaction would involve the deprotonation of the indazole by NaH to form the indazolide anion, followed by nucleophilic attack on the cyclohexyl electrophile. While high N1 selectivity is expected, careful chromatographic purification and spectroscopic analysis (notably 2D NMR experiments like HMBC and NOESY) are essential to separate and unequivocally identify the desired N1-regioisomer from the potential N2-isomer byproduct. dergipark.org.tr

This integrated pathway provides a direct and controllable route to this compound, relying on established and optimized reaction methodologies for each critical step.

One-Pot and Cascade Reactions for Molecular Complexity Generation

An efficient one-pot domino process has been developed for the synthesis of 1-aryl-1H-indazoles. This method begins with the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, which then undergo deprotonation and a subsequent nucleophilic aromatic substitution (SNAr) to achieve ring closure. nih.gov This approach has been particularly successful for substrates activated towards SNAr, such as those bearing a nitro group at the C5 position. nih.gov For instance, the reaction of 2-fluoro-5-nitroacetophenone with various aryl hydrazines in a one-pot fashion has yielded 1-aryl-3-methyl-5-nitro-1H-indazoles in high yields (73-96%). nih.gov

Cascade reactions initiated by C-H activation have also emerged as a powerful tool. acs.org A substrate-dependent selective synthesis of functionalized indazole derivatives has been demonstrated through the cascade reaction of N-nitrosoanilines with diazo compounds. This process involves a sequence of nitroso-directed C–H alkylation, intramolecular C-nucleophilic addition, intermolecular O-nucleophilic addition, C–C bond cleavage, and dehydrogenation to furnish the complex indazole product. acs.org Furthermore, a four-component, three-step cascade reaction has been developed for the synthesis of complex fused heterocyclic systems, starting from simple building blocks like o-azido aldehyde, o-iodoaniline, phenylacetylene, and sodium azide (B81097) to create indazole-fused triazolo[5,1-c]quinoxalines. rsc.org This methodology highlights the power of cascade reactions to rapidly build molecular complexity through the sequential formation of multiple rings and bonds. rsc.org

| Reaction Type | Key Starting Materials | Key Transformation | Typical Yield | Reference |

|---|---|---|---|---|

| One-Pot Domino SNAr | 2-Fluoro-5-nitroacetophenone, Aryl hydrazines | Arylhydrazone formation followed by intramolecular cyclization | 73-96% | nih.gov |

| CHA-Initiated Cascade | N-Nitrosoanilines, Diazo homophthalimides | C-H alkylation, nucleophilic additions, C-C cleavage, dehydrogenation | Not specified | acs.org |

| Four-Component Cascade | o-Azido aldehyde, o-Iodoaniline, Phenylacetylene, Sodium azide | Indazole formation, cycloaddition, C-N coupling, C-C coupling | Good yields | rsc.org |

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net In pharmaceutical synthesis, these approaches are increasingly important for sustainable development. mdpi.com

A notable green method for the synthesis of 1-H-indazole derivatives involves a grinding protocol using ammonium chloride (NH₄Cl) as a mild acid catalyst in ethanol. samipubco.comsamipubco.com This solvent-free or minimal-solvent approach involves grinding ortho-hydroxybenzaldehyde with hydrazine hydrate, which is an eco-friendly, high-yield, and time-efficient method. samipubco.comcivilica.comcivilica.com The use of mechanical methods like ball milling can also create amorphous mixtures of reactants, increasing the surface area and facilitating the reaction, often without the need for a solvent. rasayanjournal.co.in

The use of safer solvents and reaction media is another cornerstone of green chemistry. Water has been employed as a solvent for the reaction of isatoic anhydride (B1165640) with arylhydrazines to produce 2-amino-N'-arylbenzohydrazide precursors for more complex indazole systems. arxiv.org Developing syntheses that proceed under ambient temperature and without the need for chromatographic purification further enhances the green credentials of a synthetic route. mdpi.com These strategies align with the goal of reducing the environmental footprint of pharmaceutical production while maintaining high efficiency and product purity. ejcmpr.com

Catalytic Methods in Indazole Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. Transition-metal catalysts, in particular, have revolutionized the construction of heterocyclic scaffolds like indazole. benthamdirect.comnitk.ac.in

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Cu-catalyzed)

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It has been extensively applied to the synthesis of novel indazole derivatives by coupling bromo- or iodo-indazoles with various boronic acids. nih.govrsc.org For instance, 5-bromoindazoles, substituted at the N-1 or C-3 positions, have been successfully coupled with N-Boc-2-pyrrole and 2-thiopheneboronic acids using a Pd(dppf)Cl₂ catalyst, affording the corresponding heteroaryl-substituted indazoles in good yields. nih.gov This methodology is compatible with a range of functional groups and allows for the facile production of complex indazole-based compounds. nih.govnih.gov Microwave-assisted Suzuki couplings have also been shown to be effective, allowing for rapid synthesis and, in some cases, concomitant deprotection of protecting groups like Boc. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain coupling reactions. Copper-catalyzed methods have been developed for the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives through a cascade coupling-condensation process. organic-chemistry.org Copper(I) iodide (CuI) has been used to catalyze the synthesis of complex fused heterocycles, such as 5-arylindazolo[3,2-b]quinazolin-7(5H)-ones from 2-amino-N'-arylbenzohydrazides and 2-nitrobenzaldehydes. arxiv.orgresearchgate.net This demonstrates the utility of copper in facilitating intramolecular cyclization reactions.

| Reaction | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Halo-indazoles, Aryl/Heteroaryl boronic acids | Aryl/Heteroaryl-substituted indazoles | nih.govnih.gov |

| Cascade Coupling-Condensation | Copper salts | 2-Halobenzonitriles, Hydrazine esters | 3-Aminoindazoles | organic-chemistry.org |

| Condensation/Intramolecular Cyclization | CuI | 2-Amino-N'-arylbenzohydrazides, 2-Nitrobenzaldehydes | Indazolo[3,2-b]quinazolinones | arxiv.org |

Rhodium(III)-Catalyzed Functionalizations

Rhodium(III) catalysis has proven to be a robust strategy for indazole synthesis, primarily through C-H bond activation and functionalization. nih.govpkusz.edu.cn An efficient, one-step synthesis of N-aryl-2H-indazoles is achieved via the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. acs.orgacs.org In this formal [4+1] annulation, the azo group directs ortho C-H activation, followed by addition to the aldehyde, cyclization, and aromatization to yield the 2H-indazole product. acs.org This method is highly functional group compatible. nih.gov

Furthermore, Rh(III) catalysts, often used in conjunction with copper salts as oxidants, enable the synthesis of 1H-indazoles through a cascade C-H activation/annulation sequence. nih.gov For example, the reaction between ethyl benzimidates and nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, proceeds via a rhodacycle intermediate to afford 1H-indazoles in good to high yields with broad substrate scope. nih.gov These C-H functionalization strategies provide direct and atom-economical routes to substituted indazoles that might be difficult to access through traditional methods. mdpi.com

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. While the classic approach to indazole synthesis involves the cycloaddition of diazomethanes with benzyne, modern catalytic variants enhance the scope and efficiency of this transformation. nih.gov Copper(I) catalysts are particularly known for their role in azide-alkyne cycloadditions (CuAAC), a prime example of click chemistry. In the context of indazole synthesis, related copper-catalyzed processes are employed to construct the heterocyclic core. For instance, Cu(I)-catalyzed conditions have been developed for C-N and N-N bond formation to yield 2-aryl-2H-indazoles in γ-Valerolactone (GVL), a green reaction medium, under ligand- and base-free conditions. acs.org While not a direct 1,3-dipolar cycloaddition, this demonstrates the utility of Cu(I) in forging the key bonds of the indazole ring system.

Other Catalytic Systems (e.g., Ammonium Chloride, Silver(I))

Beyond transition metals like palladium, rhodium, and copper, other catalytic systems have been effectively employed in indazole synthesis.

Ammonium Chloride (NH₄Cl): As mentioned in the context of green chemistry, ammonium chloride serves as an efficient, mild, and cost-effective catalyst for the synthesis of 1-H-indazoles. samipubco.comsamipubco.com It is particularly effective in condensation reactions, such as the cyclization of ortho-hydroxybenzaldehyde hydrazones, often performed under solvent-free grinding conditions, which simplifies the procedure and work-up. samipubco.comcivilica.comresearchgate.net

Silver(I): Silver(I) salts have been utilized to mediate the intramolecular oxidative C-H amination of arylhydrazones to construct 1H-indazoles. nih.govbohrium.com This method is efficient for synthesizing a variety of 3-substituted indazoles, which can be challenging to prepare via other C-H amination routes. acs.orgacs.org Mechanistic studies suggest the reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govresearchgate.net The choice of the silver salt's counteranion and the amount of oxidant are crucial for optimizing the reaction yield. bohrium.com

Mechanistic Investigations of 1 Cyclohexyl 5 Nitro 1h Indazol 3 Amine Reactions

Elucidation of Reaction Pathways

The reactivity of 1-Cyclohexyl-5-nitro-1H-indazol-3-amine is primarily dictated by the nitro group, the amino group, and the indazole ring system.

The transformation of the nitro group on the indazole ring is a key reaction, most commonly involving its reduction to an amino group. The mechanism for this transformation in aromatic nitro compounds is generally understood to proceed through a series of intermediates, as described by the Haber-Lukashevich model. orientjchem.org This process involves a six-electron reduction to yield the corresponding amine. nih.gov

The reaction pathway typically unfolds as follows:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is a two-electron reduction step.

Nitroso to Hydroxylamino: The nitroso intermediate is further reduced to a hydroxylamino group (-NHOH). This is another two-electron reduction.

Hydroxylamino to Amino: The final step is the reduction of the hydroxylamino group to the primary amine (-NH₂), a third two-electron reduction. nih.gov

In catalytic hydrogenation, this process occurs on the surface of a metal catalyst, such as platinum or palladium. researchgate.net The reaction can also proceed through a "condensation mechanism," where intermediates like nitrosobenzene (B162901) and phenylhydroxylamine can react with each other to form products such as azoxybenzene, which is then further reduced. orientjchem.orgresearchgate.net

| Step | Starting Group | Intermediate/Product Group | Electrons Transferred |

|---|---|---|---|

| 1 | Nitro (-NO₂) | Nitroso (-NO) | 2e⁻ |

| 2 | Nitroso (-NO) | Hydroxylamino (-NHOH) | 2e⁻ |

| 3 | Hydroxylamino (-NHOH) | Amino (-NH₂) | 2e⁻ |

While no cycloaddition reactions have been documented for this compound specifically, related nitroindazole derivatives have been shown to participate in 1,3-dipolar cycloadditions. nih.gov For this to occur, the indazole core would first need to be functionalized with a suitable dipolarophile (like a vinyl group) or a 1,3-dipole (like an azide).

For instance, if an N-vinyl-nitroindazole derivative were reacted with a nitrile imine, a [3+2] cycloaddition would occur to form a pyrazoline ring. nih.gov Another prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. If the indazole were modified to contain either an azide (B81097) or a terminal alkyne, it could readily react with a corresponding reaction partner to form a 1,2,3-triazole ring. nih.gov The mechanism for the CuAAC reaction is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a crucial role in directing the reaction pathways of nitroindazoles.

Nitro Group Reduction: Catalytic hydrogenation is a common method for nitro group reduction. Catalysts such as Platinum (Pt) on carbon, Palladium (Pd) on carbon, or Raney Nickel are frequently used. researchgate.net The reaction mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms.

Cycloaddition Reactions: In the case of the CuAAC reaction, a copper(I) catalyst is essential for both the rate and regioselectivity of the reaction, leading specifically to the 1,4-disubstituted triazole isomer. nih.gov

Addition to Formaldehyde (B43269): In the reaction of 5-nitro-1H-indazole with formaldehyde, aqueous hydrochloric acid acts as a catalyst. The mechanism involves the protonation of formaldehyde, making it a much more reactive electrophile that can then be attacked by the neutral indazole molecule. nih.gov

Influence of Solvent and pH on Reaction Mechanisms and Regioselectivity

The reaction environment, particularly solvent and pH, can significantly impact the mechanism and outcome of reactions involving indazole derivatives.

Solvent Effects: The choice of solvent can influence reaction rates. For instance, studies on the photochemical degradation of nitro-aromatic compounds have shown that rates can vary significantly between solvents like chloroform, acetonitrile, and dimethylformamide (DMF). researchgate.net Polar solvents can stabilize charged intermediates, potentially altering reaction pathways.

pH and Regioselectivity: The pH of the reaction medium is critical for reactions involving the indazole core itself. Indazoles can exist in two tautomeric forms (1H and 2H) and can be protonated in acidic conditions. A study on the reaction of nitroindazoles with formaldehyde found that in acidic aqueous solutions, the reaction proceeds through the attack of the neutral indazole on protonated formaldehyde. nih.gov The position of substitution (at N1 or N2) is influenced by the position of substituents on the indazole ring. For 5-nitro-1H-indazole, the reaction with formaldehyde in acidic conditions exclusively yields the N1-substituted product. nih.gov

Stereochemical Considerations in Reactions Involving the Cyclohexyl Moiety

There is a lack of specific research into the stereochemical influence of the N1-cyclohexyl group on the reactions of this compound. The cyclohexyl ring exists in a dynamic equilibrium between two chair conformations. It is plausible that the steric bulk of the cyclohexyl group could influence the approach of reagents to the indazole core. In reactions involving the formation of new chiral centers, the cyclohexyl group could potentially exert some degree of diastereocontrol, although this has not been experimentally demonstrated in the available literature.

Computational Chemistry and Theoretical Studies of 1 Cyclohexyl 5 Nitro 1h Indazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing valuable insights into molecular geometries, energies, and reactivity. For complex heterocyclic systems like indazole derivatives, DFT calculations are instrumental in predicting their behavior. asrjetsjournal.orgmdpi.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In substituted indazoles, the distribution of HOMO and LUMO densities reveals the regions of the molecule most involved in electron-donating and electron-accepting interactions, respectively. For 1-Cyclohexyl-5-nitro-1H-indazol-3-amine, the electron-withdrawing nitro group at the 5-position is expected to significantly lower the LUMO energy, increasing the molecule's electron-accepting character, while the amino group at the 3-position would influence the HOMO energy.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Indazole Derivative (Note: The following data is hypothetical and serves to illustrate typical values obtained from DFT calculations for similar heterocyclic compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.10 |

| Energy Gap (ΔE) | 4.35 |

To pinpoint reactive sites within a molecule, local reactivity descriptors derived from DFT are employed. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com It helps identify the most likely sites for nucleophilic and electrophilic attack. wikipedia.orgicrc.ac.ir

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). Regions with a high f+ value are electrophilic.

f-(r) : Describes reactivity towards an electrophilic attack (electron donation). Regions with a high f- value are nucleophilic.

The Dual Descriptor, Δf(r), combines these two functions and provides an unambiguous prediction of reactive sites. scm.com A positive value indicates an electrophilic site, while a negative value signifies a nucleophilic site. For this compound, one would predict that the nitrogen atoms of the indazole core and the amino group would be primary nucleophilic centers, while the carbon atoms adjacent to the nitro group would exhibit electrophilic character. DFT calculations on similar nitroaromatic compounds confirm that the nitro group significantly influences the electrophilic nature of the molecule. rsc.org

DFT calculations are crucial for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The resulting reaction energy profile provides the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is vital for understanding reaction kinetics. nih.gov

For a molecule like this compound, such analyses could be applied to understand its synthesis pathways, such as the cyclization step to form the indazole ring or the substitution reactions involving the amine group. mdpi.comnih.gov Studies on related heterocycles have successfully used this approach to explain reaction outcomes and regioselectivity. nih.govmdpi.com

Quantum Chemical Parameter Derivations

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness implies low reactivity, corresponding to a large HOMO-LUMO gap. irjweb.com The electrophilicity index measures the ability of a species to accept electrons. For nitro-substituted heterocycles, this index is typically high, reflecting the strong electron-withdrawing nature of the nitro group. rsc.org

Table 2: Illustrative Global Reactivity Descriptors for a Nitroaromatic Compound (Note: This data is representative of values for similar compounds and is for illustrative purposes.)

| Parameter | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 2.10 |

| Electronegativity (χ) | (I+A)/2 | 4.275 |

| Chemical Hardness (η) | (I-A)/2 | 2.175 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.19 |

Molecular Dynamics Simulations (if relevant to conformational studies)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule containing a flexible group like cyclohexyl, MD simulations are highly relevant for exploring its conformational landscape. These simulations can reveal the preferred orientations of the cyclohexyl ring relative to the planar indazole core and analyze the stability of these conformations.

In the context of medicinal chemistry, MD simulations are often used to understand how a molecule interacts with a biological target, such as a protein. rsc.org Studies on other indazole derivatives have used MD simulations to confirm the stability of the ligand-protein complex, showing that the molecule remains securely in the binding site. nih.govresearchgate.net Such an analysis for this compound would be essential to understand its potential interactions with biological receptors.

Tautomerism Studies of the Indazole Core

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov The relative stability of these tautomers is a critical aspect of their chemistry and biological activity.

Computational studies, including DFT, have been widely used to investigate this tautomerism. nih.gov For the parent indazole and most substituted derivatives, calculations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net The energy difference depends on the nature and position of substituents as well as the solvent. rsc.orgorientjchem.org The presence of the cyclohexyl group at the N1 position in this compound locks the molecule into the 1H form, preventing this specific annular tautomerism. However, keto-enol or imine-enamine tautomerism involving the 3-amino group could also be computationally explored to understand its complete chemical profile.

Table 3: Relative Stability of Indazole Tautomers (General)

| Tautomer | Relative Energy (kJ/mol) | Stability |

| 1H-Indazole | 0.0 | More Stable |

| 2H-Indazole | +15 to +20 | Less Stable |

Conformational Analysis of the Cyclohexyl Substituent

The pivotal aspect of the conformational analysis for the cyclohexyl substituent in this molecule is the equilibrium between the two possible chair conformations. This equilibrium is defined by the axial or equatorial position of the 1-(5-nitro-3-amino-1H-indazolyl) group on the cyclohexane (B81311) ring. Due to the considerable steric bulk of the indazolyl moiety, a strong preference for the equatorial position is anticipated. This preference is driven by the minimization of unfavorable steric interactions, specifically the 1,3-diaxial interactions that would arise if the bulky indazolyl group were to occupy an axial position.

In the axial conformation, the indazolyl group would experience significant steric repulsion from the axial hydrogen atoms at the C3 and C5 positions of the cyclohexyl ring. Conversely, the equatorial conformation positions the indazolyl group away from these axial hydrogens, resulting in a more stable, lower-energy structure.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying the energy differences between these conformers. While specific computational studies on this compound are not extensively reported in the literature, the principles of conformational analysis of substituted cyclohexanes are well-established and can be applied to provide a robust theoretical model.

The relative energies of the different conformations of the cyclohexyl ring are a key outcome of these theoretical studies. The chair conformation with the indazolyl substituent in the equatorial position is expected to be the global minimum on the potential energy surface. The chair conformation with the axial indazolyl substituent would be significantly higher in energy. The boat and twist-boat conformations represent transition states or higher-energy local minima and are generally not significantly populated at room temperature.

To illustrate the expected energetic landscape, a representative data table based on theoretical calculations of analogous N-cyclohexyl heterocyclic systems is presented below. These values represent the calculated relative energies of the different conformers.

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 4.5 - 6.0 |

| Twist-Boat | - | 5.0 - 7.0 |

| Boat | - | 6.5 - 8.0 |

Detailed Research Findings from Theoretical Models

Computational models would further reveal the precise geometric parameters of the most stable conformer. In the preferred equatorial conformation, the plane of the indazole ring is likely to adopt a specific orientation relative to the cyclohexyl ring to minimize any residual steric strain. The dihedral angle between the C-N bond connecting the two rings and the adjacent C-C bonds of the cyclohexane ring would be optimized to achieve the lowest energy state.

Furthermore, theoretical frequency calculations can confirm that the chair conformations correspond to true energy minima (no imaginary frequencies), while the boat conformation is a transition state (one imaginary frequency) connecting the twist-boat forms. The twist-boat conformation is typically a local minimum.

Advanced Spectroscopic and Analytical Characterization Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like 1-Cyclohexyl-5-nitro-1H-indazol-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of its constitution and connectivity.

The 1D ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the electronic distribution, which is significantly influenced by the electron-withdrawing nitro group and the different nitrogen environments within the indazole core.

¹H NMR Spectroscopy: The proton spectrum can be divided into two main regions: the aromatic region for the indazole core and the aliphatic region for the cyclohexyl substituent.

Indazole Core: The protons on the benzene (B151609) ring of the indazole system are expected to appear as distinct signals in the downfield region (δ 7.0-9.0 ppm). Based on data for 5-nitroindazole (B105863), the H4 proton, being ortho to the strongly electron-withdrawing nitro group, would be the most deshielded signal, likely appearing as a doublet of doublets. chemicalbook.com The H6 and H7 protons would also be influenced, with their precise shifts depending on coupling with neighboring protons. The presence of the cyclohexyl group at the N1 position would particularly affect the chemical shift of the adjacent H7 proton. acs.org

Cyclohexyl Group: The protons of the cyclohexyl ring would resonate in the upfield, aliphatic region (δ 1.0-4.5 ppm). The methine proton (CH) directly attached to the N1 of the indazole ring would be the most downfield signal of this group due to the deshielding effect of the nitrogen atom. The remaining ten protons on the five methylene (B1212753) (CH₂) groups would appear as complex, overlapping multiplets. chemicalbook.com

Amine Proton: The proton of the 3-amino group (NH) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, detailing the carbon skeleton.

Indazole Core: The spectrum would show seven distinct signals for the indazole ring carbons. The carbon atom bearing the nitro group (C5) would be significantly deshielded. The carbons attached to nitrogen atoms (C3, C3a, and C7a) would also have characteristic chemical shifts. acs.org

Cyclohexyl Group: The six carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-60 ppm). The methine carbon (C1') attached to N1 would be the most downfield of this set.

The following tables provide predicted chemical shifts for this compound, based on data from analogous structures like 5-nitroindazole and N-cyclohexylaniline. chemicalbook.comguidechem.com

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~8.8 - 9.0 | d |

| H6 | ~8.2 - 8.4 | dd |

| H7 | ~7.7 - 7.9 | d |

| NH (on C3) | Variable (Broad s) | s |

| CH (on N1) | ~4.2 - 4.5 | m |

| CH₂ (Cyclohexyl) | ~1.2 - 2.2 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150 - 155 |

| C3a | ~120 - 125 |

| C4 | ~118 - 122 |

| C5 | ~140 - 145 |

| C6 | ~115 - 120 |

| C7 | ~110 - 115 |

| C7a | ~145 - 150 |

| C1' (CH on N1) | ~55 - 60 |

| C2'/C6' | ~30 - 35 |

| C3'/C5' | ~25 - 30 |

| C4' | ~24 - 28 |

To confirm the assignments made from 1D NMR and to establish the connectivity of atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cyclohexyl ring by correlating adjacent CH and CH₂ groups. It would also confirm the coupling between the aromatic protons H6 and H7 on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming which carbon signal corresponds to the N1-CH of the cyclohexyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the link between the N1-CH proton of the cyclohexyl group and the indazole carbons C7a and C3a, definitively proving the point of attachment of the substituent. Correlations from the aromatic protons to various ring carbons would solidify the assignment of the indazole core.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

The presence of a nitroaromatic system in this compound makes it a candidate for reduction to a paramagnetic radical anion. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used to study species with unpaired electrons. rsc.org

In a typical experiment, the nitro compound can be reduced either chemically (e.g., with a strong reducing agent) or electrochemically within the ESR cavity. The one-electron reduction of the nitro group generates a stable nitro radical anion. acs.orgnih.gov The resulting ESR spectrum is characterized by its g-factor and hyperfine splitting patterns. The primary hyperfine coupling would arise from the interaction of the unpaired electron with the nitrogen nucleus of the NO₂ group (¹⁴N, nuclear spin I = 1), which would split the signal into a characteristic triplet. Further, smaller couplings to the aromatic protons (H4, H6, H7) and potentially the amine nitrogen would provide detailed information about the spin density distribution across the molecule, offering insight into the electronic structure of the radical anion. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₆N₄O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Molecular Ion: The calculated monoisotopic mass is 276.1273 Da. In electrospray ionization (ESI) mode, the compound would be expected to show a prominent protonated molecular ion, [M+H]⁺, at m/z 277.1351.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural clues. Key predicted fragmentation pathways include the loss of the nitro group and cleavages associated with the cyclohexyl and amine moieties. miamioh.eduresearchgate.netyoutube.com

Table 3: Predicted ESI-MS/MS Fragmentation of [C₁₃H₁₆N₄O₂ + H]⁺

| Fragment Ion (m/z) | Proposed Loss | Fragment Structure |

|---|---|---|

| 260.1300 | -OH (from nitro group rearrangement) | [M+H - OH]⁺ |

| 231.1295 | -NO₂ | [M+H - NO₂]⁺ |

| 194.0822 | -C₆H₁₁ (Cyclohexyl radical) | [5-nitro-1H-indazol-3-amine + H]⁺ |

| 178.0873 | -C₆H₁₀ - H (Cyclohexene) | [M+H - C₆H₁₀]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands confirming its structure.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3350 - 3300 | Secondary Amine (N-H) | Stretch |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2930 - 2850 | Aliphatic C-H (Cyclohexyl) | Stretch |

| 1620 - 1580 | Aromatic C=C | Ring Stretch |

| 1580 - 1560 | Amine N-H | Bend |

| 1550 - 1500 | Nitro (N=O) | Asymmetric Stretch |

| 1350 - 1300 | Nitro (N=O) | Symmetric Stretch |

The presence of a sharp band around 3300 cm⁻¹ would indicate the secondary amine, while the two strong bands for the nitro group would be highly diagnostic. The distinction between aromatic and aliphatic C-H stretches would also be clearly visible.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, such as its reduction and oxidation potentials. wikipedia.orgossila.com Given the presence of the electroactive nitro group, CV is an excellent tool for probing the redox behavior of this compound. researchgate.net

A cyclic voltammogram is obtained by measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. For this compound, the CV would be expected to show a characteristic reduction wave at a negative potential, corresponding to the reduction of the nitro group. researchgate.net

Reduction Process: In aprotic solvents, the reduction may occur as a reversible one-electron transfer to form the stable radical anion discussed in the ESR section. In protic solvents, the reduction is typically an irreversible, multi-electron process that involves protons and leads to the formation of a hydroxylamine (B1172632) or amine functionality. researchgate.netacs.org

Potential: The exact potential of the reduction peak is sensitive to the molecular structure and the solvent system used. The electron-rich nature of the 3-amino group might make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted 5-nitroindazole.

Studying the redox potential provides valuable information about the electronic properties of the molecule and is relevant for understanding potential mechanisms of action in biological systems, where reductive activation of nitroaromatics is a known process. acs.org

Advanced Functionalization and Derivatization Strategies for Indazole Amine and Nitroindazole Systems

Direct C-H Functionalization of Indazole Derivatives

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For indazole systems, particularly those bearing both electron-donating and electron-withdrawing groups, transition-metal-catalyzed C-H activation is a key strategy. nih.govrsc.org

Research has shown that the regioselectivity of C-H functionalization on the indazole ring is heavily influenced by the electronic nature and position of existing substituents. researchgate.net The 5-nitro group in the target scaffold is a strong deactivating group, making electrophilic aromatic substitution challenging. However, it can direct metallation to specific positions. For instance, studies on the direct arylation of nitroindazoles have demonstrated that the substitution pattern dictates the outcome. While 4-nitroindazole favors C-7 arylation due to steric hindrance and electronic effects, 7-nitroindazole (B13768) undergoes arylation at the C-3 position. researchgate.net

In the case of a 1-cyclohexyl-5-nitro-1H-indazol-3-amine system, the primary sites for C-H functionalization are the C-4, C-6, and C-7 positions on the benzo-fused ring. The 3-amino group, being an electron-donating group, would activate the ring, while the 5-nitro group deactivates it. Transition-metal catalysis, often employing palladium or rhodium, can overcome the high activation barrier. nih.govmdpi.com The directing capacity of the N1- and N2-nitrogens of the pyrazole (B372694) ring often guides the metal catalyst to the C-7 position. The bulky N1-cyclohexyl group may sterically hinder functionalization at this site, potentially favoring the C-4 or C-6 positions.

Table 1: Regioselectivity in Direct C-H Arylation of Substituted Indazoles

| Indazole Substrate | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| 4-Nitroindazole | Pd-catalysis, Aryl halide | 7-Aryl-4-nitroindazole | researchgate.net |

| 7-Nitroindazole | Pd-catalysis, Aryl halide | 3-Aryl-7-nitroindazole | researchgate.net |

| 2H-Indazole | Rh(III)-catalysis, Acylmethylation | ortho-Acylmethylated 2-phenylindazole | rsc.org |

Introduction of Diverse Heterocyclic Moieties onto the Indazole Scaffold

Incorporating additional heterocyclic moieties onto the indazole scaffold is a common strategy for creating novel chemical entities. This is typically achieved through cross-coupling reactions, where a halogenated indazole derivative is coupled with a heterocyclic partner. nih.gov

Starting from a precursor like this compound, halogenation would be the first step. Electrophilic halogenation (e.g., bromination or iodination) would likely occur at the C-4 or C-6 positions, activated by the 3-amino group and directed away from the deactivating effect of the 5-nitro group. chim.it Once a halo-indazole is formed, various cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-indazole with a heterocyclic boronic acid or boronate ester. It is highly versatile and tolerates a wide range of functional groups.

Negishi Coupling: This reaction involves the coupling of the halo-indazole with an organozinc reagent, often prepared from a heterocyclic halide. It is particularly useful for constructing C-C bonds. chim.it

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, coupling the halo-indazole with heterocyclic amines.

Copper-Catalyzed Couplings: Copper catalysis is effective for N-arylation, including the introduction of N-linked heterocycles. Studies on 3-aminoindazoles have shown that copper-catalyzed N¹-selective arylation with heteroaryl bromides is a viable method for derivatization. researchgate.net

These strategies allow for the systematic introduction of rings like pyridine (B92270), pyrimidine, pyrazole, or morpholine, significantly expanding the chemical space around the core indazole structure.

Exploring Diverse Substitution Patterns and Their Effects on Reactivity

The reactivity of the this compound scaffold is governed by the complex interplay of its substituents. Understanding these electronic and steric effects is critical for predicting and controlling the outcomes of further derivatization reactions. chemicalbook.com

Electronic Effects:

5-Nitro Group: As a potent electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This effect is most pronounced at the ortho (C-4, C-6) and para (C-7) positions relative to the nitro group. researchgate.net Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position.

3-Amino Group: This electron-donating group activates the indazole system, particularly the benzene ring, towards electrophilic attack. Its influence would compete with the deactivating effect of the nitro group. The amino group can also act as a nucleophile itself or be transformed into other functional groups. nih.gov

N1-Cyclohexyl Group: This alkyl group is weakly electron-donating and primarily exerts steric influence.

The combined effect of the 3-amino and 5-nitro groups creates a "push-pull" system. This electronic polarization influences the acidity of N-H protons, the nucleophilicity of the ring, and the regioselectivity of substitution reactions. For example, in electrophilic substitution reactions like nitration or halogenation, the activating effect of the amino group would likely direct incoming electrophiles to the C-4 or C-6 positions, overcoming the deactivation by the nitro group. chim.itresearchgate.net

Steric Effects: The N1-cyclohexyl group is sterically demanding. This bulk can hinder reactions at adjacent positions, namely the C-7 position of the indazole ring and the N2 position of the pyrazole moiety. This steric shielding can be exploited to enhance the regioselectivity of certain reactions, directing functionalization to less hindered sites like C-4 or C-6. rsc.org

Table 2: Influence of Substituents on Indazole Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| -NO₂ | C5 | Strongly electron-withdrawing | Deactivates ring for electrophilic substitution; Activates for nucleophilic substitution. | researchgate.netchemicalbook.com |

| -NH₂ | C3 | Strongly electron-donating | Activates ring for electrophilic substitution, directing to C4/C6. | researchgate.net |

| -Cyclohexyl | N1 | Weakly electron-donating; Steric bulk | May sterically hinder reactions at the C7 position. | rsc.org |

By strategically manipulating these electronic and steric factors, chemists can achieve selective functionalization of the indazole core, leading to a diverse library of derivatives based on the this compound template.

Future Research Trajectories and Unanswered Questions

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indazoles is a cornerstone of medicinal and materials chemistry. nih.gov Future research concerning 1-Cyclohexyl-5-nitro-1H-indazol-3-amine will likely focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Key areas for future investigation include:

Biocatalytic Synthesis: One promising avenue is the use of enzymes to construct the indazole core. For instance, nitroreductases have been shown to catalyze the formation of indazoles from 2-nitrobenzylamine derivatives under mild, aqueous conditions at neutral pH. chemrxiv.org A future research goal would be to develop a biocatalytic cascade reaction that could assemble this compound from simple, readily available precursors, thereby minimizing waste and harsh reagents. chemrxiv.org

Catalyst-Free Reactions: The development of reactions that proceed efficiently without a catalyst, particularly in green solvents like water, is a significant objective. Research on catalyst-free aza-Michael additions for the N-alkylation of indazoles in water demonstrates the potential for such approaches. acs.org Applying this concept to the introduction of the cyclohexyl group onto the indazole nitrogen (N-1) could represent a more sustainable synthetic step.

Overcoming Substrate Limitations: Traditional syntheses of 3-aminoindazoles can be challenging. A recently developed base-mediated method for reacting nitriles with hydrazines has provided a practical route to a wide range of N-aryl substituted 3-aminoindazoles. rsc.org Future work could adapt this strategy to synthesize N-alkyl derivatives like the target compound, potentially offering a more direct and higher-yielding alternative to existing methods.

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Biocatalytic Route | High selectivity, mild reaction conditions (neutral pH, aqueous solvent), reduced environmental impact. chemrxiv.org | Identifying or engineering an enzyme cascade compatible with the specific substrates required for the target compound. |

| Catalyst-Free N-Alkylation | Avoids toxic and expensive metal catalysts, simplifies purification, utilizes green solvents (e.g., water). acs.org | Optimizing reaction conditions to ensure high regioselectivity for the N-1 cyclohexylation of the nitroindazole core. |

| Base-Mediated Annulation | Potentially rapid and high-yielding, overcomes limitations of using certain hydrazine (B178648) substrates. rsc.org | Adapting the methodology, which is proven for N-aryl hydrazines, to be efficient for N-alkyl (cyclohexyl) hydrazines. |

Deeper Mechanistic Understanding of Complex Transformations

The indazole ring system is capable of undergoing a variety of complex and sometimes unexpected transformations. A deeper mechanistic understanding of these reactions is crucial for controlling reaction outcomes and designing new synthetic applications. For this compound, future research should aim to elucidate the precise mechanisms governing its reactivity.

Unanswered questions that could form the basis of future studies include:

Oxidant-Controlled Divergence: 3-aminoindazoles can react in different ways depending on the oxidant used. rsc.org For example, a Lewis-acid promoted reaction can lead to fused heterocyclic systems, while a copper-catalyzed oxidation can trigger a ring-opening of the indazole core via C-N bond activation. rsc.orgresearchgate.net How does the N-1 cyclohexyl group and C-5 nitro group of the target compound influence the outcome of these divergent pathways? Mechanistic studies, including kinetic analysis and intermediate trapping, are needed to map these energy landscapes.

Radical-Mediated Reactions: Recent studies have revealed that 3-aminoindazoles can serve as precursors to radicals through a process of oxidative denitrogenation. nih.gov This novel reactivity allows for transformations like denitrogenative transannulation, where the indazole ring is converted into a different heterocyclic system. researchgate.net Investigating whether this compound can undergo similar radical-mediated transformations could unlock new synthetic possibilities.

Tautomerism and Reactivity: The reaction of nitro-1H-indazoles with reagents like formaldehyde (B43269) has been studied, revealing complexities in product formation that depend on the position of the nitro group. acs.org A thorough mechanistic study, combining experimental (NMR) and theoretical approaches, is needed to understand how the interplay of the N-1 cyclohexyl and C-5 nitro substituents dictates the electrophilic substitution patterns and general reactivity of the target molecule. acs.org

Application of Advanced Computational Models

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. The application of advanced computational models to this compound can accelerate its development and deepen the understanding of its properties.

Future research should leverage computational models in the following areas:

Mechanism Elucidation: Density Functional Theory (DFT) calculations have been instrumental in supporting proposed mechanisms for complex reactions of 3-aminoindazoles, such as Cu-catalyzed aromatic metamorphosis. nih.gov Similar DFT studies can be applied to predict the most likely reaction pathways for this compound under various conditions, helping to rationalize experimental observations of reactivity and regioselectivity. acs.org

Structure-Based Inhibitor Design: Indazole derivatives are known inhibitors of various enzymes, and computational modeling is a key part of the drug design process. nih.govljmu.ac.uk Should this compound be investigated for biological activity, molecular docking and molecular dynamics (MD) simulations could be used to predict its binding mode to target proteins, and pharmacophore modeling could guide the design of more potent analogs. ljmu.ac.uknih.gov

Predicting Biological Profiles: In silico analysis tools can predict the potential biological activities of novel compounds. researchgate.net Such computational screening could be applied to this compound to generate hypotheses about its potential therapeutic applications, thereby prioritizing experimental testing.

The table below outlines key parameters that could be investigated using computational methods.

| Computational Method | Parameter/Property to Investigate | Potential Impact on Research |

| Density Functional Theory (DFT) | Reaction energy barriers, transition state geometries, charge distribution. acs.orgnih.gov | Elucidate reaction mechanisms, predict product selectivity, rationalize observed reactivity. |

| Molecular Docking | Binding affinity, protein-ligand interactions, binding pose. ljmu.ac.uk | Identify potential biological targets, guide the design of more potent enzyme inhibitors. |

| Molecular Dynamics (MD) | Conformational stability of ligand-protein complexes, solvent effects. ljmu.ac.uk | Assess the stability of predicted binding modes, refine understanding of intermolecular forces. |

| PASS (Prediction of Activity Spectra for Substances) | Predicted biological activities (e.g., anti-inflammatory, anticancer). researchgate.net | Prioritize the compound for specific biological screening assays, generate new therapeutic hypotheses. |

Exploration of New Reactivity Modes for the Compound

The 3-aminoindazole scaffold is a versatile synthon that has been used in a variety of chemical transformations. nih.gov A significant future research trajectory for this compound involves exploring new modes of reactivity beyond those already established for this class of compounds.

Potential areas for exploration include:

Denitrogenative Transannulation: This "extrude-and-sew" strategy involves the oxidative removal of N2 from the indazole core, followed by annulation with another component to build a new ring system. researchgate.net Probing the ability of this compound to participate in these reactions could lead to the synthesis of novel and complex heterocyclic structures.

Aromatic Metamorphosis: An unprecedented reactivity of 3-aminoindazoles involves a copper-catalyzed oxidative cleavage of two C–N bonds, leading to a complete rearrangement of the aromatic core to form nitrile-containing triphenylenes. nih.gov Investigating this transformation with the target compound could reveal new pathways for constructing complex polycyclic aromatic systems.

Ring-Opening and Functionalization: Beyond complete rearrangement, controlled ring-opening reactions can provide valuable synthetic intermediates. For example, the oxidative ring-opening of 3-aminoindazoles via N-N bond cleavage can yield 2-aminobenzoates. researchgate.net Exploring similar transformations could turn this compound into a precursor for other classes of functionalized aromatic compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Cyclohexyl-5-nitro-1H-indazol-3-amine, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for nitro-substituted indazoles. Begin with the nitration of 1-cyclohexyl-1H-indazol-3-amine under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity . Monitor reaction progress using HPLC or LC-MS, and confirm purity via NMR and elemental analysis. Adjust stoichiometry and reaction time to optimize yields (>70% reported for analogous nitro-indazoles) .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Grow crystals via slow evaporation of a DMSO/CH₂Cl₂ mixture. Collect high-resolution data (≤1.0 Å) to resolve the nitro group’s orientation and cyclohexyl ring conformation. Hydrogen-bonding interactions (e.g., N–H⋯O) can stabilize the lattice, as seen in structurally similar nitro-indazoles .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 8.0–8.5 ppm for nitro-adjacent H) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm).

- IR : Confirm nitro (1520–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) stretches.

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺). Cross-reference with computational spectra (Gaussian 03) for accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and pharmacological target affinity?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect). Molecular docking (AutoDock Vina) against targets like kinases or GPCRs can prioritize in vitro assays. Validate predictions with experimental IC₅₀ values from enzyme inhibition studies .

Q. What strategies address contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Normalize data using positive controls (e.g., staurosporine for kinase inhibition). Cross-validate in cell-based (e.g., MTT assay) and cell-free (e.g., fluorescence polarization) systems. Statistically analyze dose-response curves (GraphPad Prism) to confirm significance .

Q. How does the nitro group influence the compound’s stability and metabolic profile?

- Methodological Answer : The nitro group enhances electrophilicity, potentially increasing metabolic reduction (e.g., via cytochrome P450). Assess stability in simulated gastric fluid (pH 1.2) and liver microsomes (LC-MS/MS). Compare with non-nitro analogs to isolate nitro-specific effects. Computational ADMET tools (e.g., SwissADME) predict bioavailability and toxicity risks .

Q. What crystallographic challenges arise from the cyclohexyl substituent, and how are they mitigated?

- Methodological Answer : The flexible cyclohexyl ring can cause disorder in crystal lattices. Use low-temperature data collection (100 K) to reduce thermal motion. Apply restraints in SHELXL refinement for overlapping atoms. Compare with related cyclohexyl-indazole structures (e.g., 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid) to identify packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products